1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound featuring a unique structure that combines imidazole and pyrroloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step reactions. The initial step often includes the formation of the imidazole ring through cyclization reactions involving amido-nitriles
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. The use of catalysts, such as nickel, has been explored to facilitate the cyclization processes .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyrroloquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or pyridine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazole: Shares the imidazole moiety but lacks the pyrroloquinoline structure.
8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: Contains the pyrroloquinoline moiety but lacks the imidazole structure.
Uniqueness
1-(1,3-dimethyl-2-oxo-5-phenyl-2,3-dihydro-1H-imidazol-4-yl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its combination of imidazole and pyrroloquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H27N3O3 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(1,3-dimethyl-2-oxo-5-phenylimidazol-4-yl)-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-2-one |
InChI |
InChI=1S/C26H27N3O3/c1-15-14-26(2,3)29-22-18(15)12-17(32-6)13-19(22)20(24(29)30)23-21(16-10-8-7-9-11-16)27(4)25(31)28(23)5/h7-14,20H,1-6H3 |
InChI Key |
VLMDVQCGVDONDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C(=O)C(C3=C2C1=CC(=C3)OC)C4=C(N(C(=O)N4C)C)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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